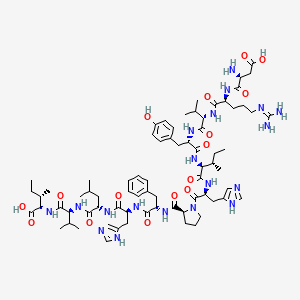

Angiotensin (1-12) (human)

Descripción

Contextualization of the Renin-Angiotensin System (RAS)

The classical RAS pathway is a well-established endocrine cascade. youtube.com It begins with the production of angiotensinogen (B3276523) by the liver. nih.gov In response to stimuli such as low blood pressure or decreased salt delivery to the kidney, the enzyme renin is released from the juxtaglomerular cells of the kidney. nih.gov Renin cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I). nih.govyoutube.com Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts Ang I into the potent octapeptide, Angiotensin II (Ang II). nih.govyoutube.com

Ang II is the primary effector molecule of the classical RAS, exerting its effects by binding to specific receptors. mdpi.com Its major actions include vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex (leading to sodium and water retention), and promotion of thirst, all of which contribute to an increase in blood pressure. oup.comwikipedia.org

Beyond its systemic endocrine role, it is now recognized that many tissues possess their own local RAS, capable of producing angiotensin peptides that act in a paracrine, autocrine, or even intracrine fashion. nih.govoup.comabdominalkey.com This tissue-specific RAS is involved in a variety of physiological and pathological processes, including cell growth, inflammation, and fibrosis. mdpi.com

The discovery of new components has further expanded the complexity of the RAS. This includes alternative enzymes capable of forming Ang II, such as chymase, and other bioactive angiotensin peptides like Angiotensin (1-7), which often counteracts the effects of Ang II. nih.govportlandpress.com This expanded view of the RAS includes "non-canonical" pathways that operate independently of the classical renin-Ang I-ACE-Ang II axis. nih.govresearchgate.net

Historical Perspective of Angiotensin (1-12) Discovery and Postulation as an Alternative Angiotensin Precursor

The concept of an alternative, renin-independent pathway for angiotensin production gained significant traction with the discovery of Angiotensin (1-12). First identified by Nagata and colleagues in 2006 in the plasma and various tissues of rats, Ang-(1-12) is a dodecapeptide corresponding to the first 12 amino acids of the N-terminus of angiotensinogen. nih.govfrontiersin.org Its human sequence is Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹². nih.gov

Subsequent research demonstrated that Ang-(1-12) could be processed into biologically active angiotensin peptides. physiology.orgnih.gov Studies in isolated perfused hearts showed that exogenous Ang-(1-12) led to the formation of Ang I, Ang II, and Ang-(1-7). physiology.orgnih.gov This finding positioned Ang-(1-12) as a previously unrecognized precursor in the RAS cascade, capable of generating Ang II through pathways that may not involve renin. mdpi.comphysiology.org The existence of Ang-(1-12) has been documented in various organs, including the heart, kidney, brain, and gut in animal models, and more recently in human blood and heart tissue. frontiersin.orgnih.govahajournals.org However, some recent studies using highly sensitive liquid chromatography-tandem mass spectrometry have been unable to detect endogenous Ang-(1-12) in human and rodent blood and tissues, leading to some debate about its physiological presence and role. ahajournals.orgresearchgate.net

Significance of Investigating Non-Canonical Angiotensin Peptide Pathways

The investigation into non-canonical angiotensin peptide pathways, such as the one involving Ang-(1-12), holds significant implications for understanding cardiovascular disease and developing new therapeutic strategies. The existence of renin-independent pathways for Ang II formation could explain the "ACE escape" phenomenon, where Ang II levels can return to baseline despite chronic ACE inhibitor therapy. nih.gov

The Ang-(1-12)/chymase axis, in particular, has been highlighted as a potentially important non-canonical pathway in the human heart. nih.govnih.gov Chymase, a serine protease found in mast cells, can directly convert Ang-(1-12) to Ang II. nih.govplos.org This pathway is not blocked by ACE inhibitors, suggesting that chymase inhibitors, in combination with existing RAS blockers, might offer more complete suppression of Ang II's detrimental effects in conditions like heart failure. nih.gov

Furthermore, the discovery of Ang-(1-12) and other alternative RAS components underscores the tissue-specific nature of angiotensin peptide processing. nih.govnih.gov For example, in the kidney, Ang-(1-12) may be preferentially metabolized to Ang-(1-7), a peptide with generally protective cardiovascular effects. nih.gov Understanding these alternative pathways is crucial for developing more targeted therapies that can modulate the RAS in a tissue-specific and beneficial manner, moving beyond the systemic blockade of the classical pathway. mdpi.comnih.gov

Research Findings on Angiotensin (1-12) Metabolism

The processing of Angiotensin (1-12) is complex and appears to be both species- and tissue-dependent, involving several key enzymes of the Renin-Angiotensin System.

| Species/Tissue | Primary Metabolizing Enzyme(s) | Major Products | Key Findings | Reference |

| Rat (Serum) | Angiotensin-Converting Enzyme (ACE) | Angiotensin I, Angiotensin II | ACE readily converts Ang-(1-12) to Ang I, which is then further metabolized to Ang II. This process is not dependent on renin. | nih.gov |

| Rat (Kidney Cortex) | Neprilysin | Angiotensin (1-7), Angiotensin (1-4) | Neprilysin is the predominant enzyme, leading to the formation of Ang-(1-7) and Ang-(1-4). | nih.gov |

| Rat (Neonatal Cardiac Myocytes) | ACE, Neprilysin, Chymase | Angiotensin I, Angiotensin II, Angiotensin (1-7) | ACE and neprilysin are the main enzymes in normotensive rats (WKY), with an additional significant role for chymase in spontaneously hypertensive rats (SHR). | plos.orgplos.org |

| Human (Atrial Tissue) | Chymase | Angiotensin II | Chymase is the dominant enzyme for converting Ang-(1-12) directly to Ang II, with minimal contribution from ACE. | plos.org |

| Human (Blood Plasma) | Angiotensin-Converting Enzyme (ACE), Aminopeptidase (B13392206) A | Not specified | The half-life of exogenously added Ang-(1-12) is prolonged by ACE and aminopeptidase A inhibitors, but not by chymase inhibitors. | ahajournals.org |

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIMDLALQQGEEN-ZOXCJXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H109N19O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Endogenous Presence and Characterization of Angiotensin 1 12 Human

Methodological Considerations in Detection and Quantification of Human Angiotensin (1-12)

The accurate measurement of Angiotensin (1-12) is challenging due to its low endogenous concentrations, susceptibility to degradation, and the presence of structurally similar peptides. physiology.orguantwerpen.be These factors necessitate sophisticated and rigorously validated analytical methods.

Limitations of Immunoassay-Based Methods

Immunoassay methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been historically used for quantifying angiotensin peptides. physiology.orgexplorationpub.com However, these methods are susceptible to several limitations. A primary concern is the specificity of the antibodies used, as many angiotensin peptides share similar amino acid sequences, which can lead to cross-reactivity. physiology.orgexplorationpub.com For instance, antibodies directed against the C-terminus of Angiotensin II might not distinguish it from its metabolites. physiology.org Some studies have raised concerns that immunoassays for Angiotensin (1-12) may cross-react with angiotensinogen (B3276523), potentially leading to erroneously high measurements. ahajournals.orgahajournals.org The accuracy of these assays is highly dependent on the specific characteristics of the antibody, as well as the conditions of sample extraction and the assay itself. physiology.org

Application and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more reliable and specific method for the quantification of angiotensin peptides, including Angiotensin (1-12). ahajournals.orgresearchgate.net This technique offers high specificity by separating peptides based on their unique mass-to-charge ratios, and it can quantify multiple peptides simultaneously. physiology.orgresearchgate.net The use of stable isotope-labeled internal standards for each specific angiotensin metabolite is crucial for ensuring accuracy, as it corrects for variations during sample processing and analysis. ahajournals.org While LC-MS/MS has been used to quantify Angiotensin (1-12), some earlier studies were limited by the use of non-specific internal standards, which could lead to inaccurate results due to matrix effects. ahajournals.org More recent, highly sensitive LC-MS/MS methods have been developed and validated according to stringent guidelines, achieving low limits of detection. nih.gov However, some recent studies using highly sensitive LC-MS/MS methods have been unable to detect endogenous Angiotensin (1-12) in human samples. ahajournals.orgnih.gov

Impact of Sample Collection and Stabilization Techniques on Detection

The stability of Angiotensin (1-12) in biological samples is a critical factor for its accurate detection. The peptide is rapidly metabolized in non-stabilized plasma. ahajournals.orgresearchgate.net Studies have shown that Angiotensin (1-12) added to non-stabilized human plasma can disappear almost entirely within 10 minutes at 37°C. ahajournals.orgahajournals.orgnih.gov Therefore, the use of appropriate collection and stabilization techniques is paramount. Collection of blood into solutions containing peptidase inhibitors or agents like guanidine (B92328) hydrochloride has been shown to be effective in preserving spiked Angiotensin (1-12) and allowing for its full recovery. ahajournals.orgahajournals.orgresearchgate.net Rapid processing of plasma and storage at -80°C are also recommended to prevent artifactual generation or degradation of the peptide. ahajournals.org

Documentation of Angiotensin (1-12) Presence in Human Biological Samples

Despite the analytical challenges, several studies have reported the presence of Angiotensin (1-12) in human plasma and cardiac tissues. However, it is important to note a significant controversy in the field, with some recent and highly sensitive studies failing to detect the endogenous peptide. ahajournals.orgnih.gov

Presence in Human Blood Plasma

The presence of Angiotensin (1-12) in human blood has been a key area of investigation. One study identified Angiotensin (1-12) in the blood of both normotensive individuals and patients with primary hypertension who were not on antihypertensive medication at the time of the study. nih.govahajournals.org In this study, circulating plasma concentrations were found to be similar between normotensive men and women. nih.govahajournals.org However, patients with hypertension showed significantly higher plasma levels of Angiotensin (1-12). nih.govahajournals.org

In contrast, a more recent study utilizing a highly sensitive and validated LC-MS/MS method reported that Angiotensin (1-12) was undetectable in stabilized human blood samples, even though other angiotensins like Angiotensin I and Angiotensin II were readily detectable. ahajournals.org This study suggests that previous detections by radioimmunoassay might have been influenced by cross-reactivity with angiotensinogen. ahajournals.orgahajournals.org

Table 1: Reported Plasma Concentrations of Angiotensin (1-12) in Humans

| Group | Concentration (ng/mL) | Study |

| Normotensive Women | 2.02 ± 0.62 | nih.govahajournals.org |

| Normotensive Men | 2.05 ± 0.55 | nih.govahajournals.org |

| Hypertensive Women | 2.33 ± 0.63 | nih.govahajournals.org |

| Hypertensive Men | 2.51 ± 0.49 | nih.govahajournals.org |

| Stabilized Human Blood | Undetectable | ahajournals.orgahajournals.orgnih.gov |

Note: The data presented in this table reflects findings from specific studies and highlights the existing controversy regarding the presence and levels of Angiotensin (1-12) in human plasma.

Presence in Human Cardiac Tissues (e.g., Atrial Appendages, Left Ventricle)

Evidence also suggests the presence of Angiotensin (1-12) within human cardiac tissues, pointing to a potential role in local angiotensin II generation. ahajournals.org Studies have reported increased expression of Angiotensin (1-12) in the left atrial appendages and normal human left ventricular tissue. ahajournals.orgnih.gov

One investigation found that immunoreactive Angiotensin (1-12) expression was significantly higher in the left atrial appendages compared to the right atrial appendages in patients undergoing heart surgery. nih.gov This increased expression was associated with higher levels of chymase gene transcripts and activity, an enzyme capable of converting Angiotensin (1-12) directly to Angiotensin II. nih.govplos.org Another study demonstrated that plasma membranes isolated from human atrial appendage tissue can convert Angiotensin (1-12) into Angiotensin II, with chymase being the primary enzyme responsible for this conversion. plos.org This suggests a dominant role for a chymase-dependent pathway in the formation of Angiotensin II from Angiotensin (1-12) in human cardiac tissue. plos.org

However, similar to the findings in plasma, a recent study using LC-MS/MS did not detect Angiotensin (1-12) in the hearts of wild-type mice, although Angiotensin II was detectable. ahajournals.orgnih.gov This again raises questions about the presence of the intact peptide in tissue.

Table 2: Reported Findings of Angiotensin (1-12) in Human Cardiac Tissue

| Tissue | Finding | Associated Enzyme Activity | Study |

| Left Atrial Appendages | 54% higher immunoreactive expression compared to right atrial appendages. nih.gov | Higher chymase gene transcripts and enzymatic activity. nih.gov | nih.gov |

| Left Ventricle | Presence of Ang-(1-12) demonstrated. nih.gov | Ang-(1-12) is directly converted to Ang II in plasma membranes. nih.gov | nih.gov |

| Atrial Appendage Tissue | Plasma membranes convert 125I-Ang-(1-12) to Ang II. plos.org | Chymase-mediated Ang II formation was significantly higher than ACE-mediated formation. plos.org | plos.org |

Presence in Human Urine

The dodecapeptide Angiotensin (1-12) has been identified and quantified in human urine, although its significance and regulation in this biological fluid are still under investigation. A radioimmunoassay (RIA) method was developed for the specific measurement of Angiotensin (1-12) in human plasma and urine. nih.gov In a study involving thirty-four human subjects, this RIA method was applied to quantify the peptide's levels. While plasma Angiotensin (1-12) was found to be significantly higher in patients with elevated systolic blood pressure, no significant difference was observed in spot urine samples between the hypertensive and normotensive groups (P = 0.22). nih.govresearchgate.net

Another study aimed to determine the presence of the human sequence of Angiotensin (1-12) in the plasma and spot urine collections of hypertensive patients. clinicaltrials.gov These findings suggest that while Angiotensin (1-12) is present and measurable in human urine, its concentration may not directly correlate with blood pressure status in the same way as plasma levels. nih.govresearchgate.net However, there is conflicting research, with some studies utilizing liquid chromatography-tandem mass spectrometry being unable to detect intact Angiotensin (1-12) in human blood or tissue, questioning its role as a precursor for other angiotensins. researchgate.netahajournals.orgnih.gov

Species-Specific and Tissue-Specific Expression Profiles of Angiotensin (1-12)

The expression of Angiotensin (1-12) exhibits notable differences across various species and within different tissues, highlighting the complexity of its physiological role.

Comparative Analysis in Human versus Rodent Models (e.g., Rats, Mice)

Significant species-specific differences exist in the processing and expression of Angiotensin (1-12) between humans and rodents. researchgate.netnih.gov The amino acid sequence of Angiotensin (1-12) itself differs at positions 11 and 12, with rodents having a Leu¹¹-Tyr¹² sequence and humans having a Val¹¹-Ile¹² sequence. nih.gov This variation may influence the enzymatic pathways responsible for its degradation into Angiotensin II. nih.gov

In human cardiac tissue, chymase is the primary enzyme that converts Angiotensin (1-12) directly to Angiotensin II. researchgate.netnih.gov Conversely, in Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR), angiotensin-converting enzyme (ACE) is the main enzyme responsible for this conversion. nih.gov This fundamental difference in enzymatic pathways underscores the divergent mechanisms of tissue Angiotensin II formation between humans and rodents. researchgate.netnih.gov

Furthermore, studies using liquid chromatography-tandem mass spectrometry have reported the inability to detect intact Angiotensin (1-12) in the blood, hearts, and kidneys of wild-type mice and rats, even though Angiotensin II was detectable in these tissues. researchgate.netahajournals.orgnih.gov In renin knockout mice, all angiotensins, including Angiotensin (1-12), were undetectable. researchgate.netnih.gov However, other research using different methodologies has reported the presence of Angiotensin (1-12) in the plasma and various tissues of Wistar rats. nih.gov

A study utilizing a transgenic rat model expressing the human angiotensinogen gene [TGR(hAGT)L1623] demonstrated the expression of the human sequence of Angiotensin (1-12) in both plasma and cardiac tissue. frontiersin.org This humanized model allows for the investigation of the human Angiotensin-(1-12)-chymase pathway in a rodent system. frontiersin.org

Differential Expression in Various Human and Animal Organs (e.g., Heart, Kidney, Brain, Intestine)

The distribution of Angiotensin (1-12) is not uniform across different organs, with varying expression levels reported in the heart, kidney, brain, and intestine.

In humans, a study on patients undergoing heart surgery revealed that immunoreactive Angiotensin (1-12) expression was 54% higher in the left atrial appendages compared to the right atrial appendages. nih.gov This was associated with higher chymase gene transcripts and activity in the left atrial appendage. nih.gov Increased expression of Angiotensin (1-12) has also been noted in normal human left ventricular tissue. ahajournals.org In human atrial tissue, chymase demonstrates a significantly higher affinity for Angiotensin (1-12) compared to ACE. nih.gov

In rats, Angiotensin (1-12) has been identified in various tissues, with some of the highest levels found in the intestine, brain, heart, plasma, and kidney. frontiersin.orgfrontiersin.org Specifically, in Wistar rats, Angiotensin (1-12) levels in the small intestine, liver, lungs, adrenal gland, heart, brain, and pancreas were found to be higher than the corresponding concentrations of Angiotensin I. nih.gov Differential expression has also been observed between hypertensive and normotensive rat strains. For instance, Angiotensin (1-12) expression was selectively augmented in the left ventricle of spontaneously hypertensive rats (SHR) compared to normotensive Wistar-Kyoto (WKY) rats, with no significant differences in the kidneys of these strains. nih.gov Immunoreactive Angiotensin (1-12) has been localized within cardiac myocytes and the proximal and distal renal tubules in rats. nih.govplos.org

However, some studies using liquid chromatography-tandem mass spectrometry have failed to detect Angiotensin (1-12) in the blood, hearts, and kidneys of wild-type mice and rats, while Angiotensin II was detectable. nih.gov These studies also did not detect Angiotensin (1-12) in the brains of wild-type mice. ahajournals.org

Table 1: Species-Specific Differences in Angiotensin (1-12) Processing

| Feature | Human | Rodent (Rat) |

|---|---|---|

| Amino Acid Sequence (Positions 11-12) | Val¹¹-Ile¹² | Leu¹¹-Tyr¹² |

| Primary Converting Enzyme in Heart | Chymase | Angiotensin-Converting Enzyme (ACE) |

Table 2: Differential Expression of Angiotensin (1-12) in Human Atrial Appendages

| Atrial Appendage | Relative Immunoreactive Ang-(1-12) Expression | Associated Enzyme Activity |

|---|---|---|

| Left | Higher | Higher chymase gene transcripts and activity |

| Right | Lower | Lower chymase gene transcripts and activity |

Table 3: Reported Tissue Distribution of Angiotensin (1-12) in Wistar Rats

| Tissue | Relative Concentration |

|---|---|

| Small Intestine | High |

| Liver | High |

| Lungs | High |

| Adrenal Gland | High |

| Heart | High |

| Brain | High |

| Pancreas | High |

Biosynthesis and Enzymatic Processing of Angiotensin 1 12 Human

Angiotensinogen (B3276523) as the Precursor for Angiotensin (1-12)

Angiotensin (1-12) is a dodecapeptide, meaning it is composed of twelve amino acids. researchgate.net It is derived from the N-terminal sequence of a protein called angiotensinogen. researchgate.netnih.gov Angiotensinogen is a large protein, containing 485 amino acids, and is primarily synthesized in the liver. frontiersin.orgwikipedia.org It serves as the sole precursor for all angiotensin peptides. frontiersin.org

The generation of Angiotensin (1-12) involves the cleavage of angiotensinogen. frontiersin.org Specifically, for the formation of rat Angiotensin (1-12), the cleavage occurs at the Tyr12-Tyr13 bond of angiotensinogen. frontiersin.org This is distinct from the cleavage site used by the enzyme renin to produce Angiotensin I. frontiersin.org While angiotensinogen is the precursor, the precise enzymatic pathway that leads to the formation of Angiotensin (1-12) from angiotensinogen is still under investigation. frontiersin.org

Renin-Independent Generation of Angiotensin (1-12)

A key characteristic of Angiotensin (1-12) formation is that it occurs independently of renin, the enzyme that typically initiates the classical renin-angiotensin system (RAS). nih.govexplorationpub.com This has been demonstrated in various studies where Angiotensin (1-12) metabolism and its subsequent effects were not blocked by renin inhibitors. physiology.orgnih.gov

The existence of a renin-independent pathway for generating angiotensin peptides has significant implications, particularly in tissues and conditions where renin activity might be low or suppressed. frontiersin.orgnih.gov This alternative pathway underscores the complexity of the RAS and suggests that Angiotensin (1-12) can serve as a crucial substrate for angiotensin production even when the classical pathway is not fully active. researchgate.netfrontiersin.org Research has shown that other enzymes, such as kallikrein or a kallikrein-like enzyme, may be involved in cleaving Angiotensin (1-12) from angiotensinogen. frontiersin.orgnih.gov

Enzymatic Pathways of Angiotensin (1-12) Cleavage and Metabolism

Once formed, Angiotensin (1-12) can be further processed by several enzymes, leading to the formation of other biologically active angiotensin peptides. The primary enzymes involved in its metabolism are Angiotensin-Converting Enzyme (ACE) and chymase. nih.gov The metabolic pathway of Angiotensin (1-12) can vary depending on the tissue and species. nih.govmdpi.com

Angiotensin-Converting Enzyme (ACE) Activity on Angiotensin (1-12)

ACE, a dipeptidyl carboxypeptidase, plays a significant role in the metabolism of Angiotensin (1-12), particularly in the circulation. nih.govnih.gov It acts by cleaving two amino acids at a time from the C-terminus of its substrate. nih.gov

In the presence of ACE, Angiotensin (1-12) is converted to Angiotensin I (Ang I). nih.govahajournals.org This conversion occurs through the cleavage of the Leu10-Leu11 bond of Angiotensin (1-12). nih.govphysiology.org Studies have shown that during an infusion of Angiotensin (1-12), there is a subsequent increase in plasma levels of Ang I, and this effect is blocked by ACE inhibitors like lisinopril (B193118). nih.govphysiology.org

Following the formation of Ang I, ACE can further cleave Ang I to produce the potent vasoconstrictor, Angiotensin II (Ang II). wikipedia.orgnih.gov This two-step process, where Angiotensin (1-12) is first converted to Ang I and then to Ang II by ACE, is a key pathway for Ang II generation from this alternative substrate. nih.govahajournals.org Some studies also suggest that ACE can directly convert Angiotensin (1-12) to Ang II. nih.govfrontiersin.org The pressor effects of Angiotensin (1-12) administration are often abolished by ACE inhibitors, highlighting the importance of this pathway. nih.govahajournals.org

Chymase-Mediated Angiotensin (1-12) Metabolism

Chymase is another critical enzyme in the metabolism of Angiotensin (1-12), and its role is particularly prominent in certain tissues, such as the heart. nih.govnih.gov Unlike ACE, chymase can directly convert Angiotensin (1-12) to Ang II. researchgate.netnih.gov

In human cardiac tissue, chymase has been identified as the dominant enzyme for converting Angiotensin (1-12) into Ang II. plos.orgnih.govplos.org One study on human atrial tissue plasma membranes showed that in the absence of any inhibitors, Angiotensin (1-12) was primarily metabolized to Ang II (69±21%), with only a small fraction converted to Ang I (2±2%). plos.orgplos.org When specific enzyme inhibitors were used, the results indicated a very high chymase-mediated formation of Ang II from Angiotensin (1-12) (28±3.1 fmol×min−1×mg−1) compared to a very low or undetectable rate for ACE (1.1±0.2 fmol×min−1×mg−1). plos.orgplos.org This suggests that in the human heart, the chymase pathway is the main route for Ang II production from Angiotensin (1-12). nih.govgenscript.com

The activity of chymase appears to be tissue-specific and can be influenced by pathological conditions. plos.orgahajournals.org For instance, in cardiac myocytes from spontaneously hypertensive rats (SHR), there is a greater influence of chymase in Angiotensin (1-12) metabolism compared to normotensive rats. plos.orgplos.org This chymase-dependent pathway provides a mechanism for local, intracellular Ang II generation that may not be affected by circulating ACE inhibitors. nih.govahajournals.org

Table 1: Products of 125I-Angiotensin (1-12) Metabolism in Human Atrial Tissue Data from a study on plasma membranes isolated from human atrial appendage tissue incubated with 125I-Ang-(1-12) in the absence of RAS inhibitors. plos.orgplos.org

| Metabolite | Percentage of Total Metabolized Product (Mean ± SD) |

| Angiotensin II | 69 ± 21% |

| Angiotensin-(1-7) | 5 ± 2% |

| Angiotensin I | 2 ± 2% |

| Angiotensin-(1-4) | 2 ± 1% |

| Unmetabolized Ang-(1-12) | 22 ± 10% |

Table 2: Comparative Enzyme Activity in Angiotensin II Formation from Angiotensin (1-12) in Human Atrial Tissue Enzyme activity was calculated based on the amount of Angiotensin II formed from 125I-Ang-(1-12). plos.orgplos.org

| Enzyme | Angiotensin II Formation Rate (fmol×min-1×mg-1, Mean ± SEM) |

| Chymase | 28 ± 3.1 |

| ACE | 1.1 ± 0.2 |

Direct Angiotensin II (Ang II) Formation from Angiotensin (1-12)

Angiotensin (1-12) can be directly converted to Angiotensin II, bypassing the classical renin-angiotensin system (RAS) pathway that involves Angiotensin I (Ang I) as an intermediate. nih.govnih.gov This direct conversion is a critical component of tissue-specific RAS, particularly in the human heart. nih.govnih.gov Studies have shown that in plasma membranes isolated from the human left ventricle and atrial appendages, Ang-(1-12) is efficiently metabolized into Ang II. nih.govnih.govplos.org This process is largely independent of angiotensin-converting enzyme (ACE), the primary enzyme responsible for converting Ang I to Ang II in the circulation. nih.govphysiology.org The existence of this alternative pathway suggests that therapies targeting only the classical RAS, such as ACE inhibitors, may not fully suppress tissue-level Ang II formation. jci.org

Tissue-Specific Contribution of Chymase (e.g., Human Heart)

In human cardiac tissue, chymase, a serine protease found in mast cells, is the principal enzyme responsible for the direct conversion of Ang-(1-12) to Ang II. nih.govnih.govplos.org Research on plasma membranes from the human left ventricle and atrial appendages has demonstrated that chymase is the sole or dominant enzyme for this conversion. nih.govnih.gov

In one study using human atrial appendage tissue, chymase-mediated Ang II formation from Ang-(1-12) was significantly higher than that mediated by ACE. plos.orgresearchgate.net The exclusion of a chymase inhibitor from a cocktail of enzyme inhibitors led to a substantial conversion of Ang-(1-12) to Ang II, highlighting its primary role. nih.gov This chymase-dependent pathway is a key feature of the human cardiac RAS and is implicated in cardiovascular pathologies. nih.govjci.org The prevalence of chymase activity in the heart underscores the importance of tissue-specific mechanisms in angiotensin peptide production. nih.govphysiology.org

Table 1: Enzyme Contribution to Angiotensin II Formation from Angiotensin (1-12) in Human Atrial Tissue

| Enzyme | Ang II Formation Rate (fmol/min/mg) | Percentage of Total Conversion | Reference |

|---|---|---|---|

| Chymase | 28 ± 3.1 | ~65% | plos.orgresearchgate.net |

| ACE | 1.1 ± 0.2 | Significantly lower/undetectable | plos.orgresearchgate.net |

Data derived from studies on plasma membranes isolated from human atrial appendage tissue.

Role of Other Peptidases in Angiotensin (1-12) Degradation

Besides the direct conversion to Ang II by chymase, Ang-(1-12) is also a substrate for several other peptidases that contribute to its degradation and metabolism. The activity of these enzymes can vary by tissue and species.

Aminopeptidase (B13392206) A

Studies on the metabolism of Ang-(1-12) in human plasma have shown that it is rapidly metabolized. ahajournals.org Aminopeptidase A (APA) has been identified as one of the enzymes contributing to this process. ahajournals.org Inhibition of APA, along with ACE, was found to prolong the half-life of Ang-(1-12) in human plasma. ahajournals.org APA is known to cleave the N-terminal aspartyl residue from angiotensin peptides, such as converting Ang II to Angiotensin III. researchgate.netahajournals.org Its role in Ang-(1-12) metabolism suggests it contributes to the degradation of this peptide in the circulation, though this pathway does not lead to the formation of the primary known angiotensin metabolites. ahajournals.org

Neutral Endopeptidase (Neprilysin)

Neutral Endopeptidase (NEP), also known as neprilysin, is a metalloproteinase that degrades a variety of vasoactive peptides. mdpi.comahajournals.org While its role in human Ang-(1-12) metabolism is debated, some studies suggest it can function as an Ang-(1-12) convertase, particularly in the kidney. nih.gov In rat renal cortical membranes, neprilysin was found to be a major enzyme in the processing of Ang-(1-12), leading to the formation of Ang-(1-7) and Ang-(1-4). nih.gov However, in human plasma, the contribution of neprilysin to Ang-(1-12) metabolism appears to be negligible. ahajournals.org In neonatal rat cardiac myocytes, neprilysin, along with ACE, was shown to be involved in the hydrolysis of Ang-(1-12). plos.org

Prolyl Oligopeptidase

Prolyl Oligopeptidase (POP) is a serine protease that cleaves peptides at the C-terminal side of proline residues. nih.gov It is known to be involved in the degradation of angiotensin peptides, such as converting Ang II to Ang-(1-7). nih.govahajournals.org While direct evidence for its role in the degradation of human Ang-(1-12) is limited, its known activity on other angiotensin peptides suggests a potential, though unconfirmed, role. One study on Ang-(1-12) metabolism in human plasma found that inhibition of prolyl oligopeptidase did not contribute to prolonging the half-life of Ang-(1-12). ahajournals.org

Cathepsins and Tonin

Cathepsins, a group of lysosomal proteases, and tonin, a serine protease, have been implicated in alternative pathways of angiotensin generation. frontiersin.orgnih.gov For instance, Cathepsin G can form Ang II from Ang I. researchgate.net While these enzymes are known to process angiotensinogen and Ang I, their specific role in the direct metabolism or degradation of Ang-(1-12) in humans is not well-defined. frontiersin.orgnih.gov Some research suggests that enzymes like tonin and cathepsins could potentially be involved in the generation of Ang-(1-12) from angiotensinogen. nih.gov

Table 2: Summary of Peptidase Activity on Angiotensin (1-12) (Human)

| Peptidase | Primary Action on Ang-(1-12) | Tissue/Compartment | Reference |

|---|---|---|---|

| Chymase | Direct conversion to Angiotensin II | Heart | nih.govnih.govplos.org |

| Aminopeptidase A | Degradation | Plasma | ahajournals.org |

| Neutral Endopeptidase (Neprilysin) | Degradation (minor role in humans) | Kidney (in rats), negligible in human plasma | nih.govahajournals.orgnih.gov |

| Prolyl Oligopeptidase | No significant degradation observed | Plasma | ahajournals.org |

| Cathepsins and Tonin | Potential role in Ang-(1-12) generation from angiotensinogen (not degradation) | - | frontiersin.orgnih.gov |

Interplay and Differential Contribution of Enzymes in Blood vs. Tissue Compartments

The metabolism of Angiotensin (1-12) (human) showcases a significant divergence between the circulatory system and various tissue compartments, which is primarily dictated by the differential expression and activity of processing enzymes. This enzymatic specificity underscores the dual nature of the renin-angiotensin system (RAS) as both a systemic hormonal cascade and a localized tissue-based regulatory system. nih.gov

In the systemic circulation, Angiotensin-Converting Enzyme (ACE) is the principal enzyme responsible for the biotransformation of Angiotensin (1-12). nih.gov ACE, a dipeptidyl carboxypeptidase, cleaves the Leu¹⁰-Leu¹¹ bond of Angiotensin (1-12) to generate Angiotensin I. nih.gov Subsequently, ACE further processes Angiotensin I to produce the potent vasoconstrictor, Angiotensin II. Studies in both normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) have demonstrated that ACE is the primary enzyme for the conversion of Angiotensin (1-12) to smaller angiotensin peptides in the circulation. nih.gov Inhibition of ACE with lisinopril in these models prevented the pressor response to Angiotensin (1-12) infusion and led to a significant accumulation of plasma Angiotensin (1-12), confirming the central role of ACE in its systemic clearance. nih.gov

In stark contrast, the enzymatic processing of Angiotensin (1-12) within tissue compartments, particularly the heart, is predominantly mediated by chymase. nih.govnih.gov In human cardiac tissue, chymase is the sole enzyme identified to convert Angiotensin (1-12) directly to Angiotensin II. nih.gov This chymase-dependent pathway is a critical component of the tissue-specific RAS, allowing for localized Angiotensin II production independent of the circulating, renin-driven system. nih.gov This distinction is crucial as it implies that ACE inhibitors, while effective at blocking systemic Angiotensin II formation, may not adequately suppress its production within the heart and other tissues where chymase is the dominant converting enzyme. nih.gov

The kidney presents another layer of complexity in Angiotensin (1-12) metabolism. nih.gov While ACE is present, studies have suggested that neprilysin, a metalloproteinase, may also function as an Angiotensin (1-12) convertase in this organ. nih.gov Given the high activity of neprilysin in the kidney relative to ACE, its potential role in converting Angiotensin (1-12) to Angiotensin I warrants further investigation. nih.gov

This tissue-specific processing highlights the intricate regulation of the RAS. The differential enzymatic pathways in the blood versus tissues like the heart and kidney ensure that Angiotensin II can be generated in a localized manner, exerting paracrine, autocrine, and even intracrine effects that are distinct from its systemic endocrine functions. nih.gov

| Compartment | Primary Enzyme(s) | Primary Product(s) | Key Findings |

| Blood (Circulation) | Angiotensin-Converting Enzyme (ACE) nih.gov | Angiotensin I, Angiotensin II nih.gov | ACE is the primary enzyme for Angiotensin (1-12) conversion in the circulation of both normotensive and hypertensive rat models. nih.gov |

| Heart (Human) | Chymase nih.govnih.gov | Angiotensin II nih.gov | Chymase is the sole enzyme responsible for the direct conversion of Angiotensin (1-12) to Angiotensin II in human cardiac tissue. nih.gov |

| Kidney | Neprilysin (potential), ACE nih.gov | Angiotensin I nih.gov | Neprilysin is suggested to be a potential convertase of Angiotensin (1-12) in the kidney. nih.gov |

Influence of Physiological States on Angiotensin (1-12) Metabolism (e.g., Hypertension)

The metabolism of Angiotensin (1-12) is significantly influenced by the physiological state of the organism, with hypertension being a prominent example where alterations in its processing are observed. Research indicates that both the levels of Angiotensin (1-12) and the activity of the enzymes that metabolize it can be altered in hypertensive states, suggesting a potential role for this peptide in the pathophysiology of high blood pressure.

Studies have shown that plasma levels of Angiotensin (1-12) are elevated in both men and women with primary hypertension compared to normotensive individuals. ahajournals.orgahajournals.orgnih.gov This increase in circulating Angiotensin (1-12) in hypertensive patients correlates with elevated plasma renin activity, systolic and pulse pressure, and plasma concentrations of NT-proBNP, a marker of cardiac stress. ahajournals.orgnih.gov Interestingly, this rise in Angiotensin (1-12) is not always accompanied by a corresponding increase in plasma Angiotensin II levels, hinting at complex regulatory mechanisms. ahajournals.orgnih.gov

In spontaneously hypertensive rats (SHR), a widely used animal model of hypertension, the metabolism of Angiotensin (1-12) is accelerated compared to their normotensive Wistar-Kyoto (WKY) counterparts. nih.gov SHR exhibit a more rapid conversion of Angiotensin (1-12) and Angiotensin I to Angiotensin II, which is likely attributable to higher ACE activity in this strain. nih.gov Furthermore, cardiac myocytes from SHR show an increased uptake of Angiotensin (1-12), which could contribute to enhanced intracellular production of Angiotensin II and the development of cardiac hypertrophy. plos.org

The enzymatic pathways involved in Angiotensin (1-12) metabolism also appear to be differentially regulated in hypertension. In cardiac myocytes from SHR, in addition to ACE and neprilysin, chymase plays a more significant role in the degradation of Angiotensin (1-12) compared to WKY rats. plos.org This suggests that in hypertensive states, the chymase-dependent pathway for Angiotensin II formation may be upregulated in the heart, further contributing to the local effects of Angiotensin II, such as cardiac remodeling and fibrosis. nih.gov

The administration of an antibody against Angiotensin (1-12) into the brain of hypertensive transgenic rats has been shown to cause a significant reduction in blood pressure, providing further evidence for its role in the central regulation of blood pressure. ahajournals.org This finding, along with the observation that Angiotensin (1-12) can be converted to Angiotensin II within the nucleus of the solitary tract to modulate cardiovascular function, underscores the importance of this peptide in the neurogenic aspects of hypertension. spandidos-publications.com

| Condition | Key Findings on Angiotensin (1-12) Metabolism | Associated Enzymes |

| Primary Hypertension (Human) | Elevated plasma levels of Angiotensin (1-12). ahajournals.orgahajournals.orgnih.gov | Correlates with elevated plasma renin activity. ahajournals.orgnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Accelerated metabolism of Angiotensin (1-12) to Angiotensin II. nih.gov Increased uptake of Angiotensin (1-12) by cardiac myocytes. plos.org | Higher ACE activity. nih.gov Increased contribution of chymase in cardiac myocytes. plos.org |

Molecular Mechanisms and Signaling Pathways Mediated by Angiotensin 1 12 Human

Angiotensin (1-12) as a Source for Bioactive Angiotensin Peptides

Angiotensin (1-12) functions as a precursor peptide that can be metabolized into key effector molecules of the RAS, namely Angiotensin II (Ang II) and Angiotensin (1-7). nih.govnih.gov This processing occurs independently of renin, which classically initiates the RAS cascade by converting angiotensinogen (B3276523) to Angiotensin I. nih.govnih.gov The metabolic fate of Angiotensin (1-12) is highly dependent on the specific enzymatic composition of different tissues. nih.govresearchgate.net

Angiotensin (1-12) serves as a direct substrate for the formation of Angiotensin II, a potent vasoconstrictor and the primary effector of the classical RAS. nih.govplos.org This conversion is mediated by enzymes other than renin, highlighting an alternative pathway for Ang II production. frontiersin.orgnih.gov The primary enzymes involved in this process are angiotensin-converting enzyme (ACE) and chymase. nih.govplos.org

The relative contribution of these enzymes is tissue-specific. In the systemic circulation of rats, ACE is the primary enzyme responsible for converting Angiotensin (1-12) to Ang II. nih.gov Studies have shown that the pressor effects of systemic Angiotensin (1-12) infusion are blocked by ACE inhibitors like lisinopril (B193118). nih.govnih.gov

Conversely, in human cardiac tissue, chymase is the dominant enzyme for Angiotensin (1-12) metabolism. plos.org Research on plasma membranes isolated from human atrial appendages demonstrated that the conversion of Angiotensin (1-12) to Ang II was primarily mediated by chymase, with ACE playing a minimal role. plos.org This chymase-dependent pathway is significant as it represents a mechanism for local Ang II generation in the heart that is insensitive to ACE inhibitors. nih.govplos.org This finding is supported by studies in neonatal cardiac myocytes, which also show a role for chymase in Angiotensin (1-12) hydrolysis, particularly in hypertensive models. plos.org

| Enzyme | Primary Location of Action | Inhibitor Used in Studies | Key Finding |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Systemic Circulation (Rat) | Lisinopril, Captopril (B1668294) | Acts as the primary enzyme for converting Ang-(1-12) in the circulation of WKY and SHR rats. nih.gov |

| Chymase | Human Heart Tissue | Chymostatin | Dominant enzyme for Ang II formation from Ang-(1-12) in human atrial tissue. plos.org |

In addition to forming Ang II, Angiotensin (1-12) can be processed to generate Angiotensin (1-7), a peptide known for its vasodilatory and counter-regulatory effects against Ang II. researchgate.net The primary enzyme implicated in this pathway is neprilysin (NEP), a neutral endopeptidase. researchgate.netahajournals.org

This metabolic route is particularly relevant in the kidneys, where neprilysin activity is high. nih.govnih.gov Studies on rat renal cortical membranes have identified neprilysin as the key enzyme that directly converts Angiotensin (1-12) into Angiotensin (1-7). researchgate.net This pathway contributes to the balance of vasoactive peptides within the kidney, supporting the reno-protective axis of the RAS. ahajournals.orgnih.gov The generation of Angiotensin (1-7) from Angiotensin (1-12) has also been observed in the effluent of isolated perfused rat hearts, indicating that this conversion can occur in cardiac tissue as well. nih.gov

Receptor Interactions of Angiotensin (1-12)

Beyond its role as a precursor, Angiotensin (1-12) can exert direct biological effects by interacting with angiotensin receptors. nih.govmdpi.com Research indicates that it acts as a partial agonist on Angiotensin Type 1 Receptors (AT1R) but shows negligible affinity for Angiotensin Type 2 Receptors (AT2R). nih.gov

Angiotensin (1-12) can directly bind to and activate AT1 receptors, independent of its conversion to Ang II. nih.govmdpi.com This has been demonstrated in cell lines, such as CHO and COS-7 cells, that were transfected with AT1R cDNA but lack the necessary enzymes to metabolize Angiotensin (1-12). nih.gov

In these cellular models, Angiotensin (1-12) was shown to induce intracellular signaling events, although with lower potency compared to Angiotensin II. nih.gov The AT1R-selective antagonist losartan (B1675146) effectively blocks these Angiotensin (1-12)-induced responses, confirming that the interaction is mediated through the AT1R. nih.govnih.gov This direct action may explain findings where high concentrations of Angiotensin (1-12) caused vasoconstriction that was resistant to ACE inhibitors but suppressed by an AT1R blocker. nih.gov

| Compound | Cell Line | Assay | EC₅₀ Value |

|---|---|---|---|

| Angiotensin II | COS-7 cells | Ca²⁺ Mobilization | 0.19 nM nih.gov |

| Angiotensin (1-12) | COS-7 cells | Ca²⁺ Mobilization | 24.0 nM nih.gov |

| Angiotensin II | CHO cells | Ca²⁺ Mobilization | 0.65 nM nih.gov |

| Angiotensin (1-12) | CHO cells | Ca²⁺ Mobilization | 28.7 nM nih.gov |

In contrast to its effects on AT1R, Angiotensin (1-12) does not appear to interact significantly with AT2 receptors. nih.gov In studies using CHO cells transfected with AT2R, Angiotensin II was able to stimulate a response; however, Angiotensin (1-12) failed to elicit a significant effect even at high concentrations (up to 5 μM). nih.govnih.gov This demonstrates a pharmacological distinction between Angiotensin (1-12) and Angiotensin II, with the former showing preferential interaction with AT1R. nih.gov

The direct binding of Angiotensin (1-12) to AT1R initiates downstream intracellular signaling cascades characteristic of AT1R activation. nih.gov Two key pathways identified are the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases (ERK). nih.govnih.gov

Calcium Mobilization : In AT1R-transfected cells, Angiotensin (1-12) induces a dose-dependent increase in intracellular Ca2+. nih.gov This response, while less potent than that induced by Ang II, is completely abolished by the AT1R antagonist losartan, confirming it is an AT1R-mediated event. nih.gov

ERK Phosphorylation : Angiotensin (1-12) also stimulates the phosphorylation of ERK1/2 in cells expressing AT1R. nih.govnih.gov This pathway is crucial for regulating processes like cell growth and proliferation. The potency of Angiotensin (1-12) in stimulating ERK phosphorylation is approximately 300-fold less than that of Angiotensin II. nih.govnih.gov Similar to calcium mobilization, this effect is mediated via the AT1R. nih.gov

These findings establish that Angiotensin (1-12) is not merely an inert precursor but can function as a direct signaling molecule through the AT1R, activating canonical downstream pathways. nih.gov

Functional Activities Attributed to Angiotensin (1-12) via Angiotensin II Formation

Angiotensin (1-12) (human), an N-terminal peptide derived from angiotensinogen, is recognized as a substrate for the formation of Angiotensin II (Ang II). ahajournals.orgelsevierpure.comnih.gov Its biological activities are primarily mediated through its conversion to Ang II, which then acts on its receptors to elicit physiological responses. nih.govahajournals.orgmdpi.com The functional significance of Angiotensin (1-12) has been demonstrated in several cardiovascular regulatory processes, including the modulation of central baroreflexes, enhancement of cardiac myocyte contractility, and induction of vasoconstriction. ahajournals.orgahajournals.org

Modulation of Brain Stem Baroreflexes

Angiotensin (1-12) plays a role in the central regulation of cardiovascular function, specifically through the modulation of baroreflex sensitivity in the brain stem. ahajournals.orgahajournals.org The nucleus tractus solitarii (NTS), a key region in the brainstem for mediating baroreflex function, is a significant site of action. nih.govphysiology.org

Research in normotensive rats has shown that microinjections of Angiotensin (1-12) into the NTS lead to an increase in systemic blood pressure. nih.gov This effect is understood to be a consequence of the local conversion of Angiotensin (1-12) to Angiotensin II. nih.govspandidos-publications.com The subsequent activation of Angiotensin II type 1 (AT1) receptors within the NTS modulates autonomic control and attenuates baroreflex sensitivity. nih.govphysiology.org Studies have demonstrated that the pressor effects induced by Angiotensin (1-12) in the NTS can be completely abrogated by the prior administration of an Angiotensin-Converting Enzyme (ACE) inhibitor or an AT1 receptor blocker (ARB). nih.govnih.gov This indicates that the processing of Angiotensin (1-12) to Angiotensin II by ACE within the brain stem is a critical step for its modulatory effects on cardiovascular and baroreflex function. nih.gov

Furthermore, the endogenous role of Angiotensin (1-12) in hypertensive states has been investigated. Central immunoneutralization of Angiotensin (1-12) using a specific antibody has been shown to lower arterial pressure and improve baroreflex sensitivity in hypertensive rat models, suggesting that endogenous Angiotensin (1-12) contributes to autonomic dysfunction in hypertension. nih.govnih.gov

Table 1: Effects of Angiotensin (1-12) Microinjection in the Nucleus Tractus Solitarii (NTS)

| Experimental Condition | Observed Effect on Blood Pressure | Effect of Pre-treatment with ACE Inhibitor/AT1R Blocker | Implied Mechanism |

|---|---|---|---|

| Microinjection of Ang-(1-12) into NTS | Increase | Effect is abrogated | Local conversion of Ang-(1-12) to Ang II and subsequent AT1R activation |

Potentiation of Myocyte Contractility

Angiotensin (1-12) has been identified as a modulator of cardiac myocyte contractility, an effect that is also dependent on its conversion to Angiotensin II. ahajournals.orgnih.govnih.gov Studies on isolated left ventricular (LV) myocytes from both normal and heart failure model rats have demonstrated that Angiotensin (1-12) exerts a positive inotropic effect, stimulating cardiomyocyte contractile function and increasing intracellular calcium transients ([Ca²⁺]iT). nih.govnih.gov

The mechanism involves the local, chymase-dependent conversion of Angiotensin (1-12) to Angiotensin II within cardiac tissue. nih.govplos.orgthoracickey.com Chymase, a serine protease found in cardiac mast cells and myocytes, is a major catalyst for this conversion in the heart. ahajournals.orgplos.org The resulting Angiotensin II then activates AT1 receptors on the myocytes, triggering downstream signaling pathways that lead to enhanced contractility. ahajournals.org In isolated normal rat myocytes, superfusion with Angiotensin (1-12) (4 x 10⁻⁶ M) produced significant increases in the maximal rate of contraction (dL/dtmax) and in calcium transients, comparable to the effects seen with direct Angiotensin II (10⁻⁶ M) administration. nih.gov

The positive inotropic effects of Angiotensin (1-12) were shown to be completely abolished by chymostatin, a chymase inhibitor, confirming the essential role of chymase in mediating its cardiac effects. nih.gov Research also indicates that in heart failure, while the positive inotropic actions of Angiotensin (1-12) and Angiotensin II are still present, they are significantly attenuated. nih.govnih.gov This altered response in failing myocytes is mediated through a cyclic AMP (cAMP)-dependent mechanism coupled to both stimulatory (Gs) and inhibitory (Gi) G proteins. nih.govnih.gov

Table 2: Inotropic Effects of Angiotensin (1-12) on Normal Rat Myocytes

| Compound Administered | Concentration | % Increase in dL/dtmax (Contractility) | % Increase in [Ca²⁺]iT (Calcium Transient) |

|---|---|---|---|

| Angiotensin II | 10⁻⁶ M | 40% | 29% |

Data sourced from studies on isolated left ventricle myocytes from normal rats. nih.gov

Vasoconstrictor Responses and Mediation by ACE/AT1R Blockade

One of the primary functional activities of Angiotensin (1-12) is its ability to induce vasoconstriction and elicit a systemic pressor response. nih.govspandidos-publications.com This action is a direct result of its conversion to the potent vasoconstrictor, Angiotensin II. nih.govahajournals.orgmdpi.com When administered intravenously or applied to isolated blood vessels, Angiotensin (1-12) causes dose-dependent vasoconstriction. nih.govspandidos-publications.com

The conversion of Angiotensin (1-12) to Angiotensin II in the vasculature and circulation is primarily mediated by Angiotensin-Converting Enzyme (ACE). nih.govnih.gov Studies have consistently shown that the vasoconstrictor and pressor effects of Angiotensin (1-12) are completely abolished by pre-treatment with ACE inhibitors (such as lisinopril) or Angiotensin II Type 1 Receptor (AT1R) blockers (ARBs). nih.govnih.govmdpi.com This demonstrates that the biological action of Angiotensin (1-12) is contingent upon its processing by ACE to form Angiotensin II, which then binds to AT1 receptors on vascular smooth muscle cells to mediate vasoconstriction. ahajournals.org

In some tissues, such as the heart, chymase may also contribute to the conversion of Angiotensin (1-12) to Angiotensin II, but in the systemic circulation and vasculature, ACE appears to be the predominant enzyme. nih.govahajournals.orgplos.org The demonstration that blockade of the Renin-Angiotensin System (RAS) at the level of either ACE or the AT1 receptor nullifies the vasoconstrictor activity of Angiotensin (1-12) solidifies its role as a pro-hormone for Angiotensin II. nih.govmdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Angiotensin (1-12) | Ang-(1-12) |

| Angiotensin II | Ang II |

| Angiotensin I | Ang I |

| Angiotensin (1-7) | Ang-(1-7) |

| Angiotensinogen | - |

| Lisinopril | - |

| Chymostatin | - |

Role of Angiotensin 1 12 Human in Renin Angiotensin System Dysregulation and Pathophysiological Processes

Contribution to Sustained Angiotensin II Production in Suppressed Renin Conditions

Angiotensin (1-12) provides a mechanism for Ang II production that is independent of the canonical rate-limiting step involving renin. mdpi.comnih.gov This is particularly significant in conditions where plasma renin activity is low or suppressed. Studies have shown that tissue levels of Angiotensin (1-12) can remain unchanged even after bilateral nephrectomy or with sodium loading, conditions that markedly reduce circulating renin, Angiotensin I (Ang I), and Ang II. ahajournals.org

In patients with primary autonomic failure, who often exhibit supine hypertension despite having very low or undetectable plasma renin activity, circulating Ang II levels have been found to be paradoxically elevated. ahajournals.org This finding points towards a renin-independent mechanism for Ang II formation, with Angiotensin (1-12) being a proposed substrate. ahajournals.org The generation of Ang II from Angiotensin (1-12) can occur through various enzymatic pathways that bypass the need for renin to cleave angiotensinogen (B3276523) into Ang I. frontiersin.orgahajournals.orgahajournals.org This sustained, renin-independent production of Ang II can contribute to the pathophysiology of hypertension and other cardiovascular diseases, even when systemic renin levels suggest the RAS should be downregulated. ahajournals.orgahajournals.org

Significance in Renin-Independent Mechanisms of Angiotensin II Action

The processing of Angiotensin (1-12) highlights the importance of local, tissue-based RAS and non-renin enzymes in generating active angiotensin peptides. mdpi.comnih.gov The enzymatic pathway for Angiotensin (1-12) metabolism is tissue-specific and depends on the local enzymatic milieu. mdpi.comnih.gov

In the circulation of both normotensive and hypertensive rats, Angiotensin-Converting Enzyme (ACE) is the primary enzyme responsible for converting Angiotensin (1-12) into smaller peptides, likely through the intermediate formation of Ang I. nih.govphysiology.org However, in cardiac tissue, chymase has been identified as a key enzyme for its metabolism. mdpi.comresearchgate.net Studies on human heart tissue show that chymase is the major enzyme for converting Angiotensin (1-12) to Ang II. researchgate.netresearchgate.net In other tissues, such as the rat renal cortex, neprilysin is the dominant enzyme, processing Angiotensin (1-12) primarily to Angiotensin (1-7) and Angiotensin (1-4). nih.gov

This enzymatic diversity underscores a crucial concept: Angiotensin (1-12) can be a substrate for either the pro-hypertensive Ang II or the counter-regulatory Angiotensin (1-7), depending on the tissue context. nih.govnih.gov The existence of these renin-independent pathways means that Ang II can be produced locally in tissues like the heart and brain, contributing to pathology independently of the circulating RAS. nih.govfrontiersin.orgahajournals.org

Table 1: Key Enzymes in Angiotensin (1-12) Metabolism

| Enzyme | Tissue/Compartment | Primary Product(s) | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Circulation (Rat) | Angiotensin I, Angiotensin II | nih.govphysiology.org |

| Chymase | Heart (Human, Rat) | Angiotensin II | mdpi.comresearchgate.netresearchgate.net |

| Neprilysin | Renal Cortex (Rat) | Angiotensin (1-7), Angiotensin (1-4) | nih.gov |

Implications for Modulating Renin-Angiotensin System Inhibitor Efficacy

The existence of Angiotensin (1-12) and its alternative processing pathways has significant implications for the effectiveness of RAS inhibitors, such as ACE inhibitors (ACEIs) and Angiotensin II Type 1 Receptor Blockers (ARBs). mdpi.comahajournals.org Since Angiotensin (1-12) can be converted to Ang II by enzymes other than ACE, such as chymase, it provides a potential "escape" mechanism from the effects of ACEIs. mdpi.comresearchgate.net

In human heart tissue, where chymase is a major Ang II-forming enzyme from Angiotensin (1-12), ACEIs may not be fully effective at blocking local Ang II production. mdpi.comresearchgate.net This could explain, in part, the phenomenon of "angiotensin escape" where Ang II levels return to baseline during chronic ACEI therapy. ahajournals.org

Conversely, ARBs, which block the Ang II Type 1 receptor directly, would be expected to inhibit the actions of Ang II regardless of its production pathway. nih.gov Studies have shown that the pressor and vasoconstrictor responses to Angiotensin (1-12) administration are abolished by both ACEIs and ARBs, confirming that its effects are mediated through conversion to Ang II and action at the AT1 receptor. mdpi.comphysiology.orgnih.gov In a study on patients with autonomic failure and renin-independent hypertension, the ARB losartan (B1675146) effectively lowered blood pressure, whereas the ACEI captopril (B1668294) had no effect, suggesting a non-ACE pathway for Ang II formation, possibly from Angiotensin (1-12). ahajournals.org Furthermore, in transgenic rats expressing human angiotensinogen, AT1 receptor blockade with valsartan (B143634) led to an increase in cardiac Angiotensin (1-12) levels, highlighting the interplay between this peptide and RAS inhibitors. frontiersin.orgahajournals.org

Association with Systemic and Tissue-Specific RAS Activation

Angiotensin (1-12) is found in both the circulation and various tissues, but its regulation and concentration can differ significantly, supporting the concept of local, independently regulated RAS. mdpi.comfrontiersin.org Studies in rats have shown that Angiotensin (1-12) levels in tissues are not necessarily affected by interventions that alter the circulating RAS, such as changes in salt intake or renin inhibition. ahajournals.org

In spontaneously hypertensive rats (SHR), cardiac levels of Angiotensin (1-12) were found to be 47% higher compared to normotensive Wistar-Kyoto (WKY) rats, and this was associated with higher tissue levels of Ang I and Ang II. nih.govresearchgate.net In contrast, renal Angiotensin (1-12) levels were lower in SHR than in WKY rats. nih.govresearchgate.net This demonstrates differential, tissue-specific regulation of Angiotensin (1-12) in a hypertensive state.

Similarly, in a transgenic rat model with human angiotensinogen, AT1 receptor blockade increased the concentration of human-sequence Angiotensin (1-12) in the heart by 55%, without affecting plasma levels or the rat-sequence peptide. frontiersin.org This again points to a distinct, localized regulation within cardiac tissue. The identification of Angiotensin (1-12) in the blood of healthy humans and at elevated levels in patients with primary hypertension further implicates it as a contributor to both systemic and tissue-specific RAS activation. ahajournals.orgahajournals.org

Table 2: Angiotensin (1-12) Levels in Different Conditions and Tissues

| Model/Subject | Tissue | Finding | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) vs. WKY Rats | Heart | 47% higher in SHR | nih.govresearchgate.net |

| Spontaneously Hypertensive Rats (SHR) vs. WKY Rats | Kidney | 16.5% lower in SHR | nih.govresearchgate.net |

| Transgenic Rats (hAGT) treated with Valsartan | Heart | 55% increase in human Ang-(1-12) | frontiersin.org |

| Humans with Primary Hypertension vs. Normotensive | Plasma | Significantly higher in hypertensive patients | ahajournals.orgahajournals.org |

Contextual Importance in Specific Organ Systems (e.g., Cardiovascular System, Central Nervous System)

Angiotensin (1-12) has demonstrated significant biological activity in key organ systems involved in blood pressure regulation and cardiovascular health.

Cardiovascular System: In the cardiovascular system, Angiotensin (1-12) acts as a precursor for Ang II, contributing to vasoconstriction and potentially pathological cardiac effects. mdpi.comnih.gov Infusion of Angiotensin (1-12) elicits a dose-dependent pressor response in rats, which is blocked by ACEIs and ARBs. mdpi.com In the heart, Angiotensin (1-12) has been shown to be a substrate for Ang II and Angiotensin (1-7) formation in cardiomyocytes. researchgate.net Elevated cardiac levels of Angiotensin (1-12) are found in hypertensive rats and are associated with increased cardiac Ang II content and cardiac hypertrophy. frontiersin.orgnih.govresearchgate.net Its presence has also been documented in human left atrial appendages and left ventricular tissue, suggesting a role in human heart disease. ahajournals.org

Central Nervous System (CNS): The discovery of Angiotensin (1-12) has helped to clarify the long-standing controversy regarding the biosynthesis of angiotensin peptides within the brain, where renin levels are low. nih.gov Angiotensin (1-12) levels are reported to be higher than Ang I or Ang II in brain tissue, suggesting it may be a major local precursor for Ang II. nih.govnih.gov In the brain, Angiotensin (1-12) is implicated in the regulation of blood pressure and autonomic function. nih.gov Microinjections of Angiotensin (1-12) into the nucleus tractus solitarii (NTS), a key brainstem area for cardiovascular control, increase systemic blood pressure. physiology.org This effect is blocked by ACE inhibition or AT1 receptor antagonists, indicating local conversion to Ang II. physiology.orgnih.gov Furthermore, central immunoneutralization of endogenous Angiotensin (1-12) lowers blood pressure and improves baroreflex sensitivity in hypertensive rats, reinforcing its role as a key Ang II precursor in CNS pathways that regulate cardiovascular function in hypertensive states. physiology.orgnih.gov

Advanced Research Methodologies and Animal Models in Angiotensin 1 12 Human Research

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular mechanisms of Angiotensin (1-12) [Ang-(1-12)] metabolism and action, providing controlled environments to study specific enzymatic pathways and cellular responses.

Isolated Tissue Preparations (e.g., Human Atrial Tissue, Rat Aorta)

Isolated tissue preparations have been instrumental in understanding the processing and physiological effects of Ang-(1-12) in a more integrated system than cell cultures.

Human Atrial Tissue: Studies using plasma membranes from human atrial appendages, obtained from patients undergoing cardiac surgery, have been pivotal. plos.org In this ex vivo model, Ang-(1-12) was shown to be a substrate for the generation of various angiotensin peptides. plos.org Research demonstrated that in human atrial tissue, chymase is the predominant enzyme responsible for converting Ang-(1-12) directly to Angiotensin II (Ang II). plos.org The rate of Ang II formation by chymase was significantly higher than that by Angiotensin-Converting Enzyme (ACE). plos.org These findings highlight a dominant role for a chymase-dependent pathway in human cardiac tissue for Ang II production from Ang-(1-12). plos.orgnih.gov Immunocytochemistry further localized chymase primarily within the atrial cardiac myocytes. plos.org

Rat Aorta: Experiments using isolated rat aortic strips have been used to investigate the vasoconstrictor activity of Ang-(1-12). nih.govphysiology.org These studies revealed that Ang-(1-12) can elicit significant vasoconstriction. nih.govphysiology.org Further research in rat aorta tissue showed that Ang-(1-12) can be generated from the synthetic tetradecapeptide Angiotensin (1-14). nih.gov In fact, the formation of Ang-(1-12) from Ang-(1-14) was found to be almost seven times higher than the formation of Angiotensin I (Ang I) in this tissue. nih.gov Additionally, ex vivo studies using rat aortic tissue in an organ bath have identified Ang-(1-12) as a primary product of angiotensinogen (B3276523) metabolism. researchgate.net In this system, Ang-(1-12) served as a substrate for the subsequent generation of Ang I and Ang II. researchgate.net

Cell Culture Systems (e.g., Neonatal Cardiac Myocytes, COS-7 cells, CHO cells)

Cell culture systems offer a reductionist approach to investigate the direct interactions and metabolic fate of Ang-(1-12) at the cellular level.

Neonatal Cardiac Myocytes: Cultured neonatal cardiac myocytes from both normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR) have been extensively used. plos.orgnih.gov These studies have shown that neonatal myocytes can take up Ang-(1-12) in a time-dependent manner, with significantly greater uptake observed in SHR myocytes compared to WKY. nih.gov Immunofluorescence has confirmed the presence of Ang-(1-12) within these cells. plos.org Investigations into the metabolism of Ang-(1-12) in the culture medium revealed that ACE is a primary enzyme for its conversion to smaller angiotensin peptides in both WKY and SHR myocytes. nih.govphysiology.org However, chymase was also found to contribute to the processing of Ang-(1-12) into Ang II, particularly in myocytes from SHR. physiology.org

COS-7 and CHO cells: COS-7 and Chinese Hamster Ovary (CHO) cells, which are easily transfectable, have been utilized to study the interaction of Ang-(1-12) with angiotensin receptors. nih.govresearchgate.net In cells transfected with the Angiotensin II Type 1 Receptor (AT1R), both Ang-(1-12) and Ang II were shown to increase intracellular calcium concentrations ([Ca2+]i). nih.gov However, Ang-(1-12) required a significantly higher concentration to elicit this response compared to Ang II. nih.govresearchgate.net The response to Ang-(1-12) was blocked by the AT1R antagonist losartan (B1675146), suggesting a direct interaction with the receptor. nih.govresearchgate.net In contrast, Ang-(1-12) did not cause a significant change in [Ca2+]i in CHO cells transfected with the Angiotensin II Type 2 Receptor (AT2R). nih.govresearchgate.net These findings suggest that Ang-(1-12) can directly act on the AT1R, albeit with lower potency than Ang II. nih.gov

Ex Vivo Metabolism Studies (e.g., Human Plasma Incubation)

Ex vivo incubation of Ang-(1-12) with human plasma provides insights into its stability and metabolic pathways in a physiological fluid.

Human Plasma Incubation: When Ang-(1-12) is added to human plasma, it is rapidly metabolized. ahajournals.orgresearchgate.net Studies have shown that the half-life of Ang-(1-12) in diluted human plasma is less than 30 minutes. ahajournals.org The primary enzymes responsible for its degradation in plasma are ACE and aminopeptidase (B13392206) A. ahajournals.orgresearchgate.net Inhibition of ACE prevents the formation of Ang II from Ang-(1-12) and prolongs its half-life. ahajournals.orgresearchgate.net Conversely, inhibition of chymase, neutral endopeptidase, or prolyl oligopeptidase does not significantly affect its metabolism in this medium. ahajournals.orgresearchgate.net These findings indicate that in human plasma, ACE is the key enzyme for the processing of Ang-(1-12). ahajournals.orgresearchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects and physiological relevance of Ang-(1-12) in a whole-organism context.

Wild-Type Rodent Models (e.g., Wistar-Kyoto, Sprague-Dawley rats, mice)

Wild-type rodent models provide a baseline for understanding the normal physiology and metabolism of Ang-(1-12).

Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR): Comparative studies between normotensive WKY rats and SHR have revealed differences in Ang-(1-12) expression and processing. Radioimmunoassay measurements have shown significantly higher levels of Ang-(1-12) in the hearts of SHR compared to WKY rats. nih.gov Conversely, renal Ang-(1-12) levels were found to be lower in SHR. nih.gov In vivo infusion studies in both strains demonstrated that ACE is the primary enzyme responsible for the conversion of circulating Ang-(1-12) to smaller angiotensin peptides. physiology.orgphysiology.org

Sprague-Dawley Rats: Sprague-Dawley rats have been used to investigate the existence and metabolism of Ang-(1-12). ahajournals.org However, some recent studies using liquid chromatography-tandem mass spectrometry were unable to detect endogenous Ang-(1-12) in the blood and hearts of Sprague-Dawley rats, although Ang I and Ang II were detectable. ahajournals.org Other studies have utilized this strain to demonstrate the presence of Ang-(1-12) in the bone marrow, where chymase-mediated Ang II formation from Ang-(1-12) was found to be significantly higher than ACE-mediated formation. researchgate.net

Mice: Studies in wild-type mice have also been conducted to detect Ang-(1-12). ahajournals.orgresearchgate.net Similar to the findings in Sprague-Dawley rats, some studies using highly sensitive detection methods have reported that Ang-(1-12) was undetectable in the blood, hearts, and kidneys of wild-type mice, while Ang II was present. ahajournals.orgresearchgate.net

| Model | Key Findings | References |

|---|---|---|

| Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) | Higher cardiac Ang-(1-12) in SHR compared to WKY. nih.gov ACE is the primary enzyme for circulating Ang-(1-12) metabolism in both strains. physiology.orgphysiology.org | physiology.orgnih.govphysiology.org |

| Sprague-Dawley Rats | Conflicting reports on the endogenous presence of Ang-(1-12). ahajournals.org High chymase activity for Ang-(1-12) conversion in bone marrow. researchgate.net | ahajournals.orgresearchgate.net |

| Wild-Type Mice | Some studies report undetectable levels of Ang-(1-12) in blood and tissues. ahajournals.orgresearchgate.net | ahajournals.orgresearchgate.net |

Genetically Modified Models (e.g., Renin Knockout Mice, Transgenic Rats Expressing Human Angiotensinogen Gene)

Genetically modified models offer powerful tools to investigate specific pathways and the consequences of genetic alterations on Ang-(1-12) biology.

Renin Knockout Mice: Research using renin knockout mice has been crucial in exploring renin-independent pathways of angiotensin formation. ahajournals.orgresearchgate.netahajournals.org In these mice, despite a significant increase in angiotensinogen levels, all angiotensins, including Ang-(1-12), were undetectable in blood and tissues. ahajournals.orgresearchgate.netahajournals.org This finding has led some researchers to question the role of Ang-(1-12) as a significant precursor for endogenous angiotensins in the absence of renin. ahajournals.orgresearchgate.net

Transgenic Rats Expressing Human Angiotensinogen Gene: A transgenic rat model harboring the human angiotensinogen (hAGT) gene has provided a unique system to study the effects of increased hAGT expression in a context where rat renin cannot cleave the human substrate. frontiersin.orgnih.govmdc-berlin.de These transgenic rats develop hypertension, cardiac hypertrophy, and systolic dysfunction. nih.govmdc-berlin.de Importantly, the human form of Ang-(1-12) was detected in the plasma and cardiac tissue of these rats, demonstrating the existence of a non-renin-dependent enzymatic mechanism capable of cleaving Ang-(1-12) from the human precursor. frontiersin.orgnih.gov This model supports the role of a renin-independent pathway for Ang II formation via Ang-(1-12). frontiersin.org

| Model | Key Findings | References |

|---|---|---|

| Renin Knockout Mice | Undetectable levels of Ang-(1-12) and other angiotensins, despite increased angiotensinogen. ahajournals.orgresearchgate.netahajournals.org | ahajournals.orgresearchgate.netahajournals.org |

| Transgenic Rats (Human Angiotensinogen) | Exhibit hypertension and cardiac hypertrophy. nih.govmdc-berlin.de Presence of human Ang-(1-12) demonstrates a renin-independent pathway for its formation. frontiersin.orgnih.gov | frontiersin.orgnih.govmdc-berlin.de |

Application of Selective Antibodies for Endogenous Neutralization of Angiotensin (1-12)

The development of selective antibodies has been instrumental in elucidating the functional role of endogenous Angiotensin (1-12). These antibodies, particularly those targeting the unique C-terminal end of the peptide, have been employed to neutralize its activity, thereby revealing its contribution to physiological and pathophysiological processes. mdpi.comphysiology.org